
Methyl 5-methylthiophene-3-carboxylate
Übersicht
Beschreibung
Methyl 5-methylthiophene-3-carboxylate (CAS Number: 88770-18-7) is a chemical compound with the linear formula C7H8O2S . It belongs to the class of thiophene derivatives, which are essential heterocyclic compounds with diverse properties and applications. Thiophene-based molecules find use in industrial chemistry, material science, and pharmaceutical research .
Synthesis Analysis
Several synthetic methods yield thiophene derivatives. Notably, the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions are significant for thiophene synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives .
Additionally, a safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate has been devised, offering operational simplicity and improved yields .
Molecular Structure Analysis
The molecular formula of Methyl 5-methylthiophene-3-carboxylate is C7H8O2S . It consists of a five-membered ring containing sulfur as the heteroatom. The structure plays a crucial role in its properties and reactivity .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Pharmaceutical Research
Industrial Chemistry and Material Science
Fabrication of Electronic Devices
- Thiophene derivatives are key starting materials in agrochemical products . They provide herbicidal protection through thiafulone or the sulfonylurea herbicide .
- Thiophene nucleus containing compounds show various activities. For example, 1- [1- (2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent . The maleate salt of 1- (2,5-dimethylthiophen-3-yl)-3- (5-methyl-1 H -imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s disease .
Agrochemical Products
Therapeutic Importance
Synthetic Chemistry
- Thiencarbazone-methyl, a herbicide applied on various grasses and weeds, can be biotransformed by bacteria such as Streptococcus pneumoniae, Escherichia coli, and Streptococcus pyogenes . This process is significant for the bioremediation of pesticides in the environment .
- Thiencarbazone-methyl is a moderately recent herbicide applied on crops . It is used for controlling perennial grasses such as Sorghum halepense and Elymus repens, and weeds such as Polygonum convolvulus, Cirsium arvense, and Convolvulus arvensis .
Bacterial Biotransformation
Herbicide Production
Synthetic Chemistry
Eigenschaften
IUPAC Name |
methyl 5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVLFSAWVFGCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405180 | |
| Record name | methyl 5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methylthiophene-3-carboxylate | |
CAS RN |
88770-18-7 | |
| Record name | methyl 5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)
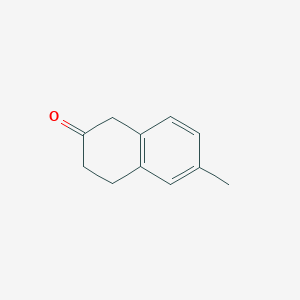
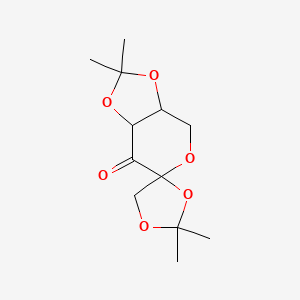
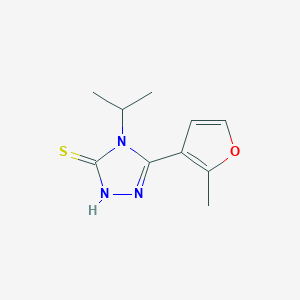
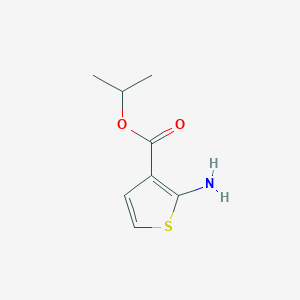
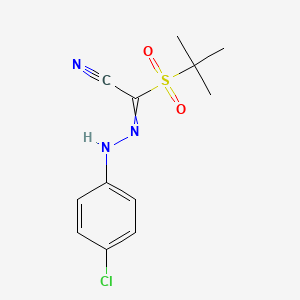
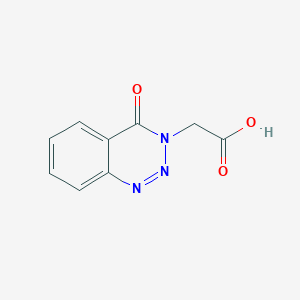
![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)
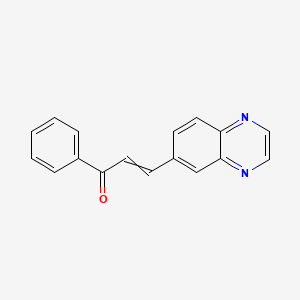
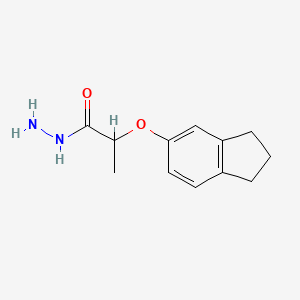
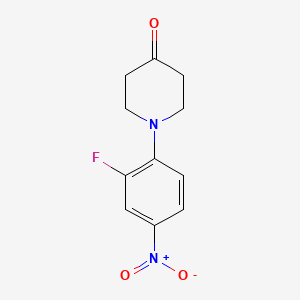
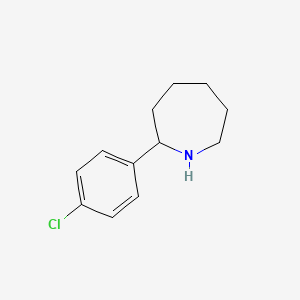
![2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B1307684.png)
![5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307698.png)